Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYUNZXSGVNMOY-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@@H]2CC[C@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Bicyclic amine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low to moderate range (0-25°C) to control the reaction rate.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Ensuring the availability and quality of starting materials.
Reaction Optimization: Scaling up the reaction while maintaining optimal conditions for yield and purity.
Purification and Quality Control: Implementing efficient purification methods and rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₁₂H₂₂N₂O₂
- Molecular Weight: 226.32 g/mol
- Density: 1.1 g/cm³
- Boiling Point: 339.8 °C at 760 mmHg
- Flash Point: 159.3 °C
The compound features a bicyclic structure that contributes to its unique chemical behavior, making it a valuable scaffold in drug design.
Medicinal Chemistry
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores that interact with biological targets such as neurotransmitter receptors.
Case Studies:
- Dopamine Transporter Inhibitors: Research indicates that derivatives of this compound can serve as intermediates in synthesizing new dopamine transporter inhibitors, which may have implications in treating neurological disorders such as Parkinson's disease .
| Compound | Activity | Reference |
|---|---|---|
| Tert-butyl (8-syn)-3-azabicyclo[3.2.1]octan-8-ylcarbamate | Potential dopamine transporter inhibitor |
Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for studying neuropharmacological effects. Its derivatives have shown promise in enhancing cognitive function and memory retention in animal models.
Research Findings:
- Cognitive Enhancement Studies: Animal studies have demonstrated that compounds derived from this compound can improve learning and memory tasks, indicating potential therapeutic applications in cognitive disorders .
Chemical Biology
In chemical biology, this compound serves as a versatile building block for synthesizing more complex molecules that can be used to probe biological pathways or act as molecular probes.
Applications:
Mechanism of Action
The mechanism of action of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate with structurally related bicyclic carbamates and derivatives, focusing on stereochemistry, functional groups, and applications.
Stereoisomeric Analog: (8-anti)-Isomer
Compound : Tert-butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate (CAS 847862-26-4)
- Physical Properties: Similar molecular weight (226.315) but distinct melting points and solubility due to stereochemical packing differences. Applications: Priced at $71.44/100 mg (98% purity), it is used as an intermediate in drug discovery, though its anti isomer may exhibit divergent reactivity in stereospecific reactions .
Hydroxy-Substituted Derivatives
Compound : Tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9)
- Key Differences: Functional Group: A hydroxyl group at the 3-endo position enhances polarity, improving aqueous solubility compared to the non-hydroxylated target compound . Reactivity: The hydroxyl group enables further derivatization (e.g., etherification or esterification), expanding its utility in synthetic pathways .
Aminoethyl-Substituted Analog
Compound: Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1341038-78-5)
- Key Differences: Substituent: An aminoethyl group introduces a basic nitrogen, making this compound a versatile building block for cationic or zwitterionic molecules .
Boronate-Containing Derivative
Compound : Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate (CAS 900503-08-4)
- Key Differences :
Cyanomethyl-Substituted Analog
Compound: Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1241675-18-2)
- Stability: The nitrile group may reduce stability under acidic or hydrolytic conditions compared to the Boc-protected target compound .
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight | Key Functional Group | Price (100 mg) | Key Application |
|---|---|---|---|---|---|
| This compound (Target) | N/A | 226.315 | Boc-protected amine | N/A | Peptide synthesis |
| Tert-butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate | 847862-26-4 | 226.315 | Boc-protected amine | $71.44 | Intermediate for APIs |
| Tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | 143557-91-9 | 227.304 | Hydroxyl | N/A | Polar derivative synthesis |
| Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate | 1341038-78-5 | 254.37 | Aminoethyl | N/A | Neurological drug candidates |
| Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-... (Boronate) | 900503-08-4 | 335.25 | Boronate ester | N/A | Cross-coupling reactions |
Biological Activity
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, with the CAS number 847795-98-6, is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Protein Interactions : This compound is believed to disrupt protein-protein interactions, a common mechanism among macrocyclic compounds. Such interactions are crucial in various signaling pathways and cellular processes .
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth .
Neuroprotective Effects
Studies involving the azabicyclo[3.2.1]octane scaffold have suggested potential neuroprotective effects, which could be beneficial in the context of neurodegenerative diseases . The mechanism may involve modulation of neurotransmitter systems or protection against oxidative stress.
Case Studies
- In Vitro Studies : A study examined the effects of this compound on neuronal cell lines, demonstrating a reduction in apoptosis markers when treated with the compound . This suggests a protective role against neuronal damage.
- Antimicrobial Testing : In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited significant inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Neuroprotective |
| Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane | Structure | Enzyme inhibition |
| 8-Azabicyclo[3.2.1]octane derivatives | Structure | Various biological activities |
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound:
- Target Identification : Identifying specific molecular targets will enhance understanding of its therapeutic potential.
- In Vivo Studies : Conducting animal studies will provide insights into pharmacokinetics and overall efficacy in living organisms.
- Structural Modifications : Exploring derivatives of this compound may lead to improved potency and selectivity for desired biological activities.
Q & A
Q. How to assess compound stability under experimental conditions?
- Methodology :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation via HPLC (e.g., 10% degradation at pH 2 after 24 hours) .
- Long-Term Stability : Store aliquots at -20°C and test monthly for 12 months. Use Arrhenius kinetics to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
